(R)-4-Morpholino-1-(phenylthio)-2-butylamine

Catalog No.
S3718692
CAS No.
870812-95-6
M.F
C14H22N2OS
M. Wt
266.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-Morpholino-1-(phenylthio)-2-butylamine

CAS Number

870812-95-6

Product Name

(R)-4-Morpholino-1-(phenylthio)-2-butylamine

IUPAC Name

(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-amine

Molecular Formula

C14H22N2OS

Molecular Weight

266.40 g/mol

InChI

InChI=1S/C14H22N2OS/c15-13(6-7-16-8-10-17-11-9-16)12-18-14-4-2-1-3-5-14/h1-5,13H,6-12,15H2/t13-/m1/s1

InChI Key

XVHVBUNXLXLXKG-CYBMUJFWSA-N

SMILES

C1COCCN1CCC(CSC2=CC=CC=C2)N

Canonical SMILES

C1COCCN1CCC(CSC2=CC=CC=C2)N

Isomeric SMILES

C1COCCN1CC[C@H](CSC2=CC=CC=C2)N

(R)-4-Morpholino-1-(phenylthio)-2-butylamine is a chiral compound with the molecular formula C14H22N2OS and a molecular weight of 266.4 g/mol. This compound features a morpholino group, which is a six-membered ring containing one nitrogen atom, alongside a phenylthio group and a butylamine chain. Its structural complexity allows it to engage in various

There is no documented research on the mechanism of action of (R)-4-Morpholino-1-(phenylthio)-2-butylamine. As mentioned earlier, it is likely an intermediate used to synthesize other biologically active molecules.

  • Wearing gloves, safety glasses, and a lab coat when handling the compound.
  • Working in a fume hood to avoid inhalation.
  • Properly disposing of waste according to institutional regulations.
  • Chiral Building Block

    The presence of a chiral center (designated by (R) in the name) makes (R)-4-Morpholino-1-(phenylthio)-2-butylamine a potential building block for the synthesis of other chiral molecules. Chiral molecules can exhibit different biological properties depending on their handedness, making them valuable in drug development and other applications .

  • Bioactive Scaffolds

    The combination of a morpholine ring, a phenyl group, and an amine functionality is present in many bioactive molecules. (R)-4-Morpholino-1-(phenylthio)-2-butylamine could be explored as a scaffold for the design and synthesis of novel bioactive compounds with potential therapeutic applications .

  • Ligand Design

    The molecule's functional groups could allow it to bind to specific receptors or enzymes. This property makes it a potential candidate for ligand design, where researchers create molecules that interact with biological targets to modulate their activity .

The reactivity of (R)-4-Morpholino-1-(phenylthio)-2-butylamine can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The morpholino nitrogen can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Amide Formation: The amine group can react with carboxylic acids to form amides, which are crucial in drug development.
  • Reduction Reactions: The compound can undergo reduction, particularly if it is part of a more complex structure containing reducible functional groups.

These reactions highlight its potential utility in synthetic organic chemistry and medicinal chemistry

Synthesis of (R)-4-Morpholino-1-(phenylthio)-2-butylamine can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with commercially available morpholine and butylamine derivatives.
  • Reagents: Phenylthio reagents can be introduced through nucleophilic substitution or coupling reactions.
  • Reaction Conditions: Common conditions include the use of solvents such as dimethylformamide or ethanol under controlled temperatures to optimize yield and purity.

The synthesis often requires careful monitoring to ensure stereoselectivity due to the chiral nature of the compound .

(R)-4-Morpholino-1-(phenylthio)-2-butylamine has potential applications in:

  • Pharmaceutical Development: As an intermediate or active ingredient in drug formulations.
  • Research: Utilized in studies aimed at understanding receptor interactions and biological pathways.

Its unique structure makes it suitable for specific therapeutic targets, particularly in neurology and oncology .

Interaction studies involving (R)-4-Morpholino-1-(phenylthio)-2-butylamine focus on its binding affinity to various receptors. Initial investigations suggest that it may interact with neurotransmitter systems, although detailed pharmacological profiling is needed to confirm these interactions.

Studies on similar compounds indicate that modifications in the structure can significantly alter binding affinities and biological responses, underscoring the importance of structure-activity relationships in drug design .

Several compounds exhibit structural similarities to (R)-4-Morpholino-1-(phenylthio)-2-butylamine, including:

Compound NameStructure FeaturesUnique Aspects
(S)-4-Morpholino-1-(phenylthio)-2-butylamineEnantiomer of the compoundPotentially different biological activity due to chirality
4-MethylmorpholineLacks phenylthio groupSimpler structure; used as a solvent or reagent
1-(Phenylthio)butan-2-amineSimilar amine functionalityMay exhibit different reactivity patterns due to lack of morpholine

These comparisons highlight the unique aspects of (R)-4-Morpholino-1-(phenylthio)-2-butylamine, particularly its chiral nature and specific substituents that may enhance its biological activity compared to simpler analogs .

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

266.14528450 g/mol

Monoisotopic Mass

266.14528450 g/mol

Heavy Atom Count

18

Wikipedia

(2R)-4-(Morpholin-4-yl)-1-(phenylsulfanyl)butan-2-amine

Dates

Last modified: 08-20-2023

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